molecular formula C14H16N2O B1493707 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol CAS No. 1977616-40-2

6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol

Cat. No.: B1493707
CAS No.: 1977616-40-2
M. Wt: 228.29 g/mol
InChI Key: LBWIKRPFENOCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transient receptor potential vanilloid type 1 (TRPV1) channels, acting as an antagonist . This interaction is competitive and reversible, blocking activation by capsaicin and low pH with IC50 values of 65.4 and 26.4 nM, respectively . Additionally, it inhibits heat-induced activation of TRPV1, demonstrating its potential in modulating pain and inflammation pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reverse visceral hypersensitivity and somatic inflammatory pain in rodent models . This compound also affects gene expression related to pain and inflammation, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a polymodal inhibitor of TRPV1, blocking the activation of the human channel by capsaicin and low pH . The inhibition is competitive and reversible, indicating that the compound binds to the active site of the TRPV1 channel, preventing its activation . This mechanism of action highlights its potential as a therapeutic agent for managing pain and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, ensuring consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of TRPV1 activity, leading to prolonged analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 activity without causing significant adverse effects . At higher doses, it may induce mild hyperthermia, although this effect is less pronounced compared to other TRPV1 antagonists . The compound’s analgesic properties are dose-dependent, with higher doses providing more substantial pain relief .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interactions with these enzymes, affecting its overall efficacy and duration of action . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, affecting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(17)16-9-15-12/h4-9H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWIKRPFENOCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.